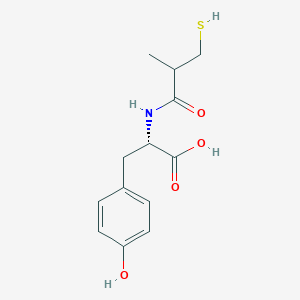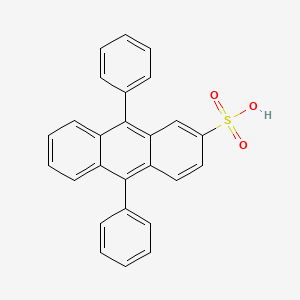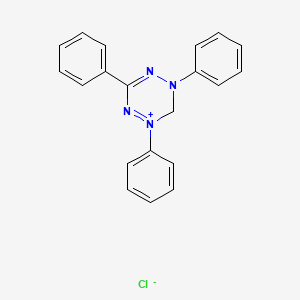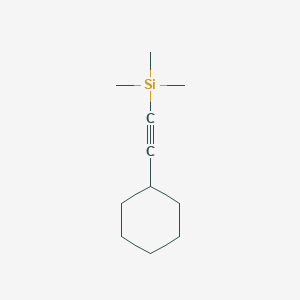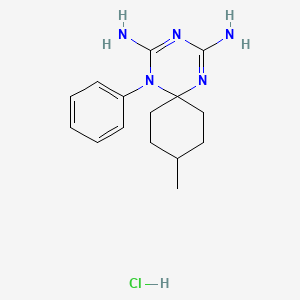
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride: This compound has garnered attention due to its promising antimycobacterial activities and low cytotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride typically involves the following steps :
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving appropriate precursors.
Introduction of Amino Groups: The amino groups are introduced via nucleophilic substitution reactions.
Methylation and Phenylation: Methyl and phenyl groups are added through alkylation and arylation reactions, respectively.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride undergoes several types of chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride has several scientific research applications :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis, showing potential as an anti-tubercular agent.
Medicine: Investigated for its potential in treating multi-drug resistant and extensively-drug resistant tuberculosis.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride involves the inhibition of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis . By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. This inhibition leads to the suppression of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,9-Triazaspiro(5.5)undecan-2-one Derivatives: These compounds are also known for their inhibitory activity against various enzymes.
Other 1,3,5-Triazaspiro(5.5)undeca-2,4-dienes: Similar compounds with different substituents have been studied for their biological activities.
Uniqueness
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride stands out due to its selective inhibition of Mycobacterium tuberculosis DHFR and its low cytotoxicity . This makes it a promising candidate for further development as an anti-tubercular agent.
Eigenschaften
CAS-Nummer |
73941-04-5 |
|---|---|
Molekularformel |
C15H22ClN5 |
Molekulargewicht |
307.82 g/mol |
IUPAC-Name |
9-methyl-5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21N5.ClH/c1-11-7-9-15(10-8-11)19-13(16)18-14(17)20(15)12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3,(H4,16,17,18,19);1H |
InChI-Schlüssel |
UXBFGMSWUBOWFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1)N=C(N=C(N2C3=CC=CC=C3)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
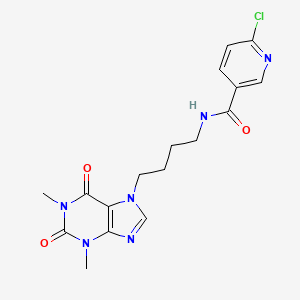
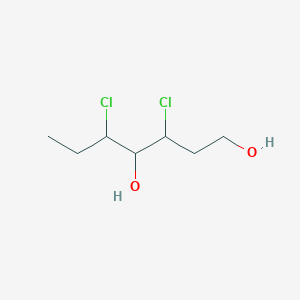

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
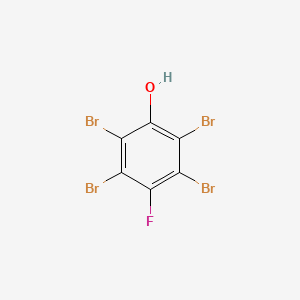
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
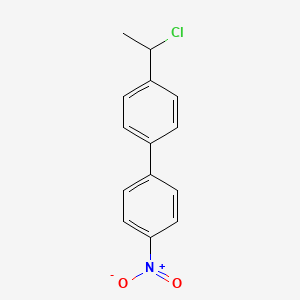
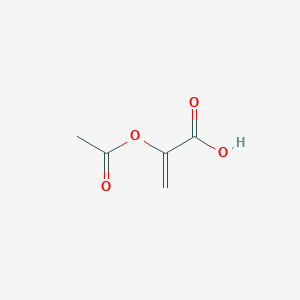
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
